N-oleoyl leucine is a specific type of N-acyl amino acid derived from the amino acid leucine, where an oleoyl group (a monounsaturated fatty acid) is attached to the nitrogen atom of the amino acid. This compound has garnered attention due to its potential biological activities, particularly in metabolic processes and mitochondrial function.
N-oleoyl leucine is classified as an N-acyl amino acid, which are compounds formed by the acylation of amino acids. These compounds are notable for their roles in various biological processes, including energy metabolism and signaling pathways. The oleoyl group, derived from oleic acid, contributes to the amphiphilic nature of N-oleoyl leucine, allowing it to interact with biological membranes effectively.
The synthesis of N-oleoyl leucine typically involves the acylation of leucine using oleoyl chloride or oleic acid under basic conditions. The general procedure includes:
Technical details indicate that high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of N-oleoyl leucine .
The molecular structure of N-oleoyl leucine consists of a leucine backbone with an oleoyl group attached to its nitrogen. The molecular formula can be represented as CHNO.
N-oleoyl leucine can undergo several chemical reactions typical for fatty acids and amines:
Technical details reveal that these reactions can be monitored using chromatographic techniques and mass spectrometry to analyze product formation .
The mechanism of action for N-oleoyl leucine involves its role as a signaling molecule influencing metabolic pathways:
Relevant data suggest that the stability and reactivity profiles are crucial for its applications in biological systems .
N-oleoyl leucine has several scientific uses:
Cytochrome P450 Family 4 Subfamily F Member 2 (CYP4F2) has been identified as a human-specific genetic determinant governing plasma levels of N-oleoyl leucine and N-oleoyl phenylalanine. Whole-genome sequencing data from the Jackson Heart Study (n=2,351 individuals) revealed that single-nucleotide polymorphisms at the CYP4F2 locus significantly associate with circulating concentrations of these specific N-acyl amino acids (p < 5 × 10⁻⁸) [1] [5]. This association is not observed for N-oleoyl glycine or N-oleoyl serine, indicating substrate selectivity based on amino acid head group chemistry. Experimental validation demonstrates that CYP4F2 catalyzes the ω-hydroxylation of N-oleoyl leucine, initiating metabolic diversification into multiple previously unidentified lipid metabolites [1]. The hydroxylation occurs preferentially at the terminal (ω) or subterminal (ω-1) positions of the oleic acid chain, generating metabolites structurally analogous to fatty acid hydroxy fatty acids (FAHFAs) [4] [5].
Table 1: CYP4F2-Mediated Metabolites of N-Oleoyl Leucine
Metabolite Category | Structural Features | Potential Biological Significance |
---|---|---|
ω-Hydroxy-N-oleoyl leucine | Hydroxylation at C18 (terminal methyl) | Precursor for further oxidation to dicarboxylic acids |
(ω-1)-Hydroxy-N-oleoyl leucine | Hydroxylation at C17 | Structurally resembles anti-inflammatory FAHFAs |
Further oxidized products (e.g., ω-carboxy) | Dicarboxylic acid derivatives | Altered hydrophilicity and receptor interactions |
Epoxidized or chain-shortened metabolites | Complex modifications of fatty acid tail | Novel signaling molecules with uncharacterized targets |
This CYP4F2-driven pathway represents a significant divergence from rodent models, as mice lack robust CYP4F2 ortholog activity toward N-oleoyl leucine [1] [5]. The reaction kinetics show Michaelis-Menten parameters indicative of efficient catalysis (Kₘ in the low micromolar range). Crucially, this hydroxylation pathway constitutes a major inactivation route for N-oleoyl leucine in humans, diverting it from potential receptor interactions and altering its overall metabolic stability and clearance [1]. The resulting hydroxylated metabolites exhibit altered physicochemical properties—increased hydrophilicity and potential for further conjugation (e.g., glucuronidation)—which influence their distribution, half-life, and excretion patterns compared to the parent N-oleoyl leucine [4] [5]. This discovery fundamentally alters the understanding of N-acyl amino acid regulation, establishing CYP4F2 as a human-specific node controlling the bioavailability and signaling duration of select N-acyl amino acids linked to energy balance traits [1] [4] [5].
The extracellular enzyme Peptidase M20 Domain Containing 1 (PM20D1) functions as a bidirectional catalyst central to the dynamic equilibrium of N-oleoyl leucine levels. In vitro studies with purified PM20D1 demonstrate its capacity to catalyze both the condensation of free oleic acid and leucine into N-oleoyl leucine and its hydrolysis back into the constituent substrates [6]. The synthetic activity predominates under slightly alkaline conditions (pH 8.0-8.5), while hydrolytic activity peaks near neutral pH (pH 7.0-7.5), suggesting physiological pH gradients may locally influence its net activity [6]. PM20D1 exhibits broad specificity, accepting various unsaturated fatty acids (C16:1, C18:1, C18:2, C20:4) and neutral amino acids (leucine, phenylalanine, isoleucine, glutamine) as substrates, but shows markedly reduced activity toward charged amino acids (lysine, glutamate) or very long-chain saturated fatty acids (C22:0) [2] [6].
Table 2: Comparative Actions of PM20D1 and Fatty Acid Amide Hydrolase on N-Oleoyl Leucine
Enzyme Property | PM20D1 | Fatty Acid Amide Hydrolase |
---|---|---|
Primary Cellular Localization | Extracellular, secreted, lipoprotein-associated | Intracellular, membrane-associated (ER) |
Bidirectional Catalysis | Yes: Synthesis and Hydrolysis | Primarily Hydrolysis (synthetic activity minimal) |
Amino Acid Head Group Preference | Neutral amino acids (Leucine, Phenylalanine, Isoleucine) | Glycine, Serine; weaker activity on Leucine derivatives |
Key Regulators | pH, Lipoprotein co-activation (HDL, LDL) | Proteolytic degradation sensitivity (Pro129Thr variant) |
Physiological Consequence | Rapid local tuning of N-acyl amino acid levels | Systemic clearance and termination of signaling |
Proteomic analyses reveal that PM20D1 circulates tightly bound to both low-density lipoprotein and high-density lipoprotein particles [3]. This association is not merely structural; lipoprotein particles significantly enhance PM20D1's enzymatic activity. In vivo experiments demonstrate that mice overexpressing hepatic PM20D1 via adeno-associated virus exhibit 5.8-fold elevated plasma N-oleoyl leucine and 10.3-fold elevated N-oleoyl phenylalanine compared to controls, confirming its role as a physiological biosynthetic enzyme [3] [6]. Tissue-specific expression profiling shows PM20D1 is abundantly secreted by brown and beige adipocytes, liver, kidney, and intestinal cells, positioning it as a key regulator of circulating N-acyl amino acid pools [6].
Conversely, Fatty Acid Amide Hydrolase (FAAH) serves as the primary intracellular hydrolytic enzyme terminating N-oleoyl leucine signaling. While FAAH exhibits highest catalytic efficiency toward N-acyl glycines and N-acyl serines (e.g., N-oleoyl glycine), it also significantly hydrolyzes N-oleoyl leucine, albeit at a lower rate [1] [7]. Genome-wide association studies confirm that genetic variation at the FAAH locus (sentinel variant rs324420) strongly associates with plasma levels of N-oleoyl glycine (p = 5.7 × 10⁻⁶⁴) and N-oleoyl serine (p = 3.6 × 10⁻³²), but shows weaker or non-significant associations with N-oleoyl leucine, consistent with biochemical selectivity [1]. FAAH-mediated hydrolysis occurs within cells, generating free oleic acid and leucine, thereby limiting the duration of N-oleoyl leucine's mitochondrial uncoupling effects. This enzymatic compartmentalization creates a spatial regulatory axis: PM20D1 generates N-acyl amino acids extracellularly (particularly on lipoproteins), while FAAH degrades them intracellularly, establishing a gradient facilitating transport into cells [3] [7]. Serum albumin further modulates this system by binding a significant fraction of circulating N-oleoyl leucine, creating a reservoir that protects it from immediate hydrolysis but also sequesters it from biological targets, establishing an equilibrium between active "free" and inactive "bound" pools [3].
The inherent susceptibility of natural N-acyl amino acids like N-oleoyl leucine to enzymatic hydrolysis by PM20D1 and Fatty Acid Amide Hydrolase poses a significant limitation to their therapeutic potential and duration of biological action. This vulnerability stems directly from the standard amide bond linking the fatty acid (oleic acid) to the α-amino group of the amino acid (leucine) [2]. Systematic exploration of structure-activity relationships reveals that modifications to the amino acid head group can dramatically alter hydrolytic stability without abolishing bioactivity. Specifically, replacing the linear amino acid with constrained cyclic structures yields analogues with markedly enhanced resistance [2].
The most significant advance emerged from studies on proline-derived analogues. N-oleoyl proline itself exhibits potent mitochondrial uncoupling activity (stimulating respiration to 182 ± 7% of baseline), comparable to N-oleoyl leucine [2]. Building on this, chemists synthesized N-oleoyl-isoindoline-1-carboxylate (Compound 37), characterized by a fused bicyclic isoindoline head group. Cellular respiration assays confirmed this semisynthetic analogue retains potent uncoupling bioactivity (stimulating respiration similarly to natural counterparts). Crucially, in vitro stability assays demonstrated complete resistance to hydrolysis by purified PM20D1, even after prolonged incubation periods where natural N-oleoyl leucine was quantitatively degraded [2]. This stability extends in vivo; studies in mice showed sustained elevations of the intact analogue in circulation compared to the rapid clearance of N-oleoyl leucine [2].
Table 3: Structural Features Conferring Hydrolysis Resistance in N-Acyl Amino Acid Analogues
Structural Feature | Natural N-Oleoyl Leucine | Hydrolysis-Resistant Analogues (e.g., N-Oleoyl-Isoindoline-1-carboxylate) | Impact on Enzymatic Degradation |
---|---|---|---|
Backbone Chemistry | Standard amide bond | Amide bond integrated into rigid bicyclic structure | Steric hindrance prevents enzyme active site access |
Conformational Flexibility | Flexible bond rotation around C-N amide bond | Restricted rotation due to ring fusion | Precludes adoption of transition state geometry required for hydrolysis |
Amino Acid Side Chain | Linear isobutyl group (leucine) | Bulky, aromatic/alkylene ring system (isoindoline) | Blocks nucleophilic attack by serine residues (Fatty Acid Amide Hydrolase) or catalytic metals (PM20D1) |
Susceptibility to PM20D1 | High (Kcat/Km > 104 M-1s-1) | Undetectable hydrolysis | Enables prolonged in vivo half-life |
Susceptibility to Fatty Acid Amide Hydrolase | Moderate | Undetectable hydrolysis | Maintains mitochondrial uncoupling activity without rapid inactivation |
In contrast, other structural modifications proved ineffective or detrimental. Urea-based isosteres, designed to replace the hydrolytically labile amide bond with a more stable urea linkage (e.g., replacing the carbonyl of N-oleoyl leucine with NH), completely abolished uncoupling bioactivity (respiration stimulation only 104 ± 3% of baseline) despite potential hydrolytic stability [2]. Similarly, homologation of the amino acid backbone (e.g., homoglycine derivatives) preserved bioactivity but offered minimal protection against enzymatic hydrolysis [2]. These findings underscore that resistance requires specific steric and electronic constraints around the amide bond, not merely its replacement. The exceptional stability of the isoindoline-based analogue is attributed to the bicyclic structure imposing severe steric hindrance around the carbonyl carbon, impeding nucleophilic attack by the catalytic serine residue of Fatty Acid Amide Hydrolase or the zinc-activated water molecule within PM20D1's active site [2] [7].
The development of these hydrolysis-resistant analogues provides critical chemical tools. Their resistance to degradation allows for clearer delineation of the direct pharmacological effects of N-acyl amino acids, separating them from the confounding influences of rapid metabolite generation and clearance observed with natural compounds like N-oleoyl leucine [2]. Furthermore, they validate the strategy of targeting the hydrolytic enzymes not only through direct inhibitors (e.g., Fatty Acid Amide Hydrolase inhibitors) but also through designing inherently stable substrates that bypass these inactivation pathways entirely. This offers a complementary approach to enhance N-acyl amino acid signaling for experimental or potential therapeutic modulation of mitochondrial function and energy expenditure [2] [7].
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